molecular formula C20H20N4O4S B279329 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279329
M. Wt: 412.5 g/mol
InChI Key: OIRVOWUSXFDGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMDDT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. DMDDT is a heterocyclic compound that contains a triazole ring and a thiadiazole ring, making it a unique molecule with interesting properties.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act on various molecular targets in the body. In cancer cells, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In the brain, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects in the body. In cancer cells, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In the brain, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to reduce anxiety and depression-like behavior in animal models. 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure, which allows for the synthesis of new materials with interesting properties. 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials with unique properties for use in various applications, including electronics and energy storage. Another area of interest is the further study of 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential drug candidate for the treatment of cancer and mental health disorders. Additionally, research on the mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could lead to the development of new drugs with similar activity.

Synthesis Methods

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the condensation of various reagents. The most common method for synthesizing 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is through the reaction of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylhydrazine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with triethyl orthoformate and phosphorous oxychloride to obtain the final product, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential application in various fields of research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit anti-cancer activity and has been studied as a potential drug candidate for the treatment of cancer. In pharmacology, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have anxiolytic and anti-depressant effects and has been studied as a potential treatment for anxiety and depression. In material science, 3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of new materials with interesting properties.

properties

Product Name

3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O4S/c1-25-14-7-5-12(9-16(14)27-3)10-18-21-22-20-24(18)23-19(29-20)13-6-8-15(26-2)17(11-13)28-4/h5-9,11H,10H2,1-4H3

InChI Key

OIRVOWUSXFDGEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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